3-(3,3-Dimethyloxiran-2-yl)propan-1-ol
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Overview
Description
3-(3,3-Dimethyloxiran-2-yl)propan-1-ol is an organic compound with the molecular formula C6H12O2 It is characterized by the presence of an oxirane ring (epoxide) attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethyloxiran-2-yl)propan-1-ol typically involves the epoxidation of alkenes. One common method is the reaction of 3,3-dimethyl-1-butene with a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts, such as titanium silicalite, can enhance the efficiency of the epoxidation process .
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethyloxiran-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to open the oxirane ring.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Diols.
Substitution: Various substituted alcohols and amines.
Scientific Research Applications
3-(3,3-Dimethyloxiran-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of polymers and resins due to its reactive oxirane ring
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethyloxiran-2-yl)propan-1-ol involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyloxirane: Similar in structure but lacks the propanol chain.
3-(3,3-Dimethyloxiranyl)methanol: Similar but with a methanol group instead of propanol.
Juvenile Hormone III: Contains a similar oxirane ring but is a more complex molecule involved in insect development.
Uniqueness
3-(3,3-Dimethyloxiran-2-yl)propan-1-ol is unique due to its combination of an oxirane ring and a propanol chain, which provides a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
138290-92-3 |
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Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
3-(3,3-dimethyloxiran-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-7(2)6(9-7)4-3-5-8/h6,8H,3-5H2,1-2H3 |
InChI Key |
FHQMBICYXYUHCH-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CCCO)C |
Canonical SMILES |
CC1(C(O1)CCCO)C |
Synonyms |
Oxiranepropanol, 3,3-dimethyl- (9CI) |
Origin of Product |
United States |
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